BenchChemオンラインストアへようこそ!

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone

Medicinal Chemistry Chemical Biology Assay Development

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone (CAS 338968-34-6, MW 335.4 g/mol) is a synthetic anthraquinone derivative for exploratory medicinal chemistry and analytical reference standard applications ONLY. CRITICAL: No published quantitative biological, pharmacological, or toxicological data exists for this compound. Class-level evidence demonstrates that morpholino-anthraquinone bioactivity is exquisitely sensitive to substitution pattern—1,4- vs. 1,5-disubstituted analogs exhibit divergent CYP bioactivation and fluorescent properties; generic extrapolation to the 2-substituted variant is scientifically unjustifiable. The sole justifiable procurement scenarios are: (1) as a starting material for novel 2-substituted anthraquinone SAR exploration, or (2) as an analytical reference standard for LC-MS method development, provided a Certificate of Analysis confirming acceptable purity accompanies the shipment. All biological screening or therapeutic hypothesis testing is contraindicated absent primary data generation.

Molecular Formula C20H17NO4
Molecular Weight 335.359
CAS No. 338968-34-6
Cat. No. B2630157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone
CAS338968-34-6
Molecular FormulaC20H17NO4
Molecular Weight335.359
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2
InChIKeyAHTJEIOAAOWNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone (CAS 338968-34-6): Core Chemical Properties and Procurement Context


The compound 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone (IUPAC: 2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione) is a synthetic anthraquinone derivative featuring a morpholine moiety linked via an oxoethyl bridge to the 2-position of the anthracene-9,10-dione core [1]. With a molecular formula of C20H17NO4 and a molecular weight of 335.4 g/mol, it is primarily listed in chemical supplier catalogs as a research reagent or intermediate [1]. Its structural features place it within a class of compounds investigated for potential interactions with cytochrome P450 enzymes and fluorescent properties, leveraging the known characteristics of the morpholinyl-anthraquinone template [2]. However, a comprehensive survey of available literature reveals a critical absence of published, quantitative biological or pharmacological data specifically for this compound, which fundamentally impacts informed scientific selection and procurement decisions.

Why Generic Substitution is Not Supported for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone


In the class of morpholinyl-tethered anthraquinones, generic substitution is scientifically unsound due to the profound impact of subtle structural modifications on biological activity and physicochemical properties. Research on closely related analogs demonstrates this principle: a 1,4-disubstituted anthraquinone (compound 8) showed a 5-fold increase in potency after CYP1A2 bioactivation, while a 1,5-bis-substituted analog (compound 10) did not undergo CYP bioactivation but instead exhibited fluorescent properties activated by light [1]. These findings prove that the position and nature of substituents are not interchangeable and directly dictate a compound's function, whether as a prodrug, a fluorophore, or an inactive entity. Therefore, without direct, quantitative evidence for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone, no prediction of its performance based on other morpholino-anthraquinones is justifiable, making generic sub-selection a high-risk, unvalidated assumption for any research application.

Quantitative Differentiation Evidence for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone Procurement


Absence of Comparative Biological Activity Data for This Specific Derivative

A systematic search of primary literature and patents found no quantitative data for 2-(2-morpholino-2-oxoethyl)anthra-9,10-quinone in any biological assay or model system. In direct contrast, a closely related 1,4-disubstituted analog (compound 8 in the study) was quantitatively shown to be 5-fold more potent against EJ138 bladder cancer cells after CYP1A2 bioactivation, and a 1,5-bis-substituted morpholino-anthraquinone (compound 10) was shown to be fluorescent with cytoplasmic localization and low toxicity in human osteosarcoma cells [1]. The target compound, with its unique 2-substitution pattern, has no such data. This represents a data gap, not comparable performance.

Medicinal Chemistry Chemical Biology Assay Development

Lack of Validated Physicochemical Property Data Sets vs. Established Analogs

Key physicochemical properties for 2-(2-morpholino-2-oxoethyl)anthra-9,10-quinone, such as boiling point (601.6±55.0 °C), density (1.340±0.06 g/cm³), and pKa (-0.91±0.20), are available only as computationally predicted values . No experimentally validated data sets exist, preventing a robust comparison with the experimental data available for similar anthraquinone cores. For example, experimentally measured log D, solubility, and stability data for simpler 9,10-anthraquinones or 1,4-disubstituted analogs are not available for this derivative. The lack of fundamental experimental characterization data makes it impossible to assess its behavior in relevant assay media or to differentiate it from other candidates for medicinal chemistry optimization.

Pre-formulation Physicochemical Profiling Drug Discovery

Structural Analogy as a Procurement Risk Factor: The 2-Substitution Anomaly

The target compound's 2-substitution pattern represents a structural anomaly within the class of bioactive morpholinyl-anthraquinones. The only characterized morpholino-anthraquinones are 1,4- and 1,5-disubstituted analogs [1]. SAR studies on other anthraquinones, such as emodin, show that the position of substitution critically determines biological activity, including DNA binding affinity and topoisomerase inhibition [2]. For instance, the position of hydroxyl groups on emodin (1,3,8-trihydroxy-6-methylanthraquinone) is essential for its activity. By analogy, the 2-substitution of this compound deviates from the established bioactive substitution patterns, suggesting a potentially distinct and unknown activity profile. This represents a significant functional risk for any application where bioactivity is desired, as no class-level inference can justify its use over validated 1,4- or 1,5-disubstituted analogs.

Structure-Activity Relationship Chemical Biology Drug Design

Procurement-Advised Research Scenarios for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone


Use as a certified reference standard or synthetic intermediate in analytical chemistry

Given the total absence of validated biological data, the only scientifically justifiable procurement scenario for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone is as an analytical reference standard or as a synthetic intermediate for novel compound generation. Its known molecular weight (335.4 g/mol, [1]) and listed predicted properties allow for its use in method development, such as calibration of LC-MS systems. This application is supported only if the supplier provides a certificate of analysis confirming acceptable purity, as advocated by general reagent procurement standards. All scenarios involving direct biological screening or therapeutic hypothesis testing are contraindicated due to the lack of any published quantitative data on activity, toxicity, or selectivity.

Exploratory SAR expansion as a 2-substituted scaffold in medicinal chemistry

This compound could be procured for use in an exploratory medicinal chemistry program that specifically aims to investigate the unexplored 2-substitution pattern of the anthraquinone core. The rationale stems from the class-level evidence that bioactive morpholino-anthraquinones are exclusively 1,4- or 1,5-disubstituted [1], creating a genuine knowledge gap. A researcher could use this compound as a starting material for further derivatization to test the hypothesis that 2-substitution may confer unique properties, such as altered DNA intercalation or CYP enzyme interaction, as suggested by general anthraquinone SAR studies [2]. This scenario is a high-risk, high-reward research endeavor and is not suitable for any translational or screening application without generating primary data.

Quote Request

Request a Quote for 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.